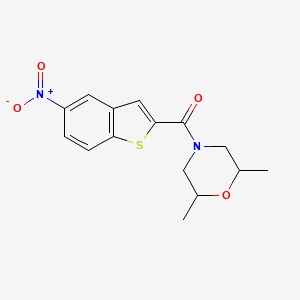

![molecular formula C10H12Br2N2 B2935815 7-Bromo-2-(propan-2-yl)imidazo[1,2-a]pyridine hydrobromide CAS No. 1803586-89-1](/img/structure/B2935815.png)

7-Bromo-2-(propan-2-yl)imidazo[1,2-a]pyridine hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

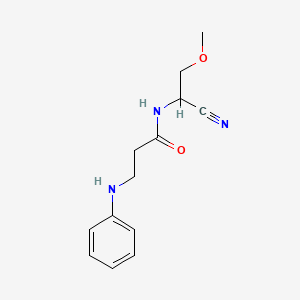

“7-Bromo-2-(propan-2-yl)imidazo[1,2-a]pyridine hydrobromide” is a chemical compound with the CAS Number: 1803586-89-1 . It has a molecular weight of 320.03 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, the class of compounds to which our compound belongs, can be achieved by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally friendly . It is also reasonably fast, very clean, high yielding, and requires simple workup .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11BrN2.BrH/c1-7(2)9-6-13-4-3-8(11)5-10(13)12-9;/h3-7H,1-2H3;1H . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been synthesized using various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The specific reactions involving “this compound” are not mentioned in the search results.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 320.03 .Applications De Recherche Scientifique

Corrosion Inhibition

Imidazo[1,2-a]pyridine derivatives, closely related to 7-Bromo-2-(propan-2-yl)imidazo[1,2-a]pyridine hydrobromide, have been evaluated for their performance in inhibiting mild steel corrosion in acidic environments. These compounds exhibit significant inhibition efficiency, underscoring their potential in protecting metals from corrosive damage (Saady et al., 2021).

Synthetic Methodologies

Research has been conducted on the synthesis of imidazo[1,2-a]pyridines, which are structurally similar to the compound , using regioselective bromination methods. These methods provide a practical and efficient approach for synthesizing brominated imidazo[1,2-a]pyridines, highlighting the versatility and reactivity of these compounds in chemical synthesis (Gui et al., 2020).

Catalysis

In a notable study, Indium(III) bromide was utilized for the first time to synthesize imidazo[1,2-a]pyridines in a one-pot operation from 2-aminopyridine, aldehydes, and alkynes. This catalytic process demonstrates the compound's role in facilitating the synthesis of complex heterocyclic structures, which are fundamental in various chemical and pharmaceutical applications (Reddy et al., 2011).

Molecular Structure Analysis

The crystal and molecular structure of a compound structurally related to this compound was investigated to understand its geometric configuration in the solid state. This research contributes to our understanding of molecular interactions and structural properties that influence the behavior and reactivity of such compounds (Rodi et al., 2013).

Luminescent Materials

Imidazo[1,2-a]pyridine derivatives have been developed to exhibit efficient excited-state intramolecular proton transfer (ESIPT) luminescence in the solid state. These findings underscore the potential of such compounds in the development of new luminescent materials, which could have applications in optical devices and sensors (Mutai et al., 2019).

Safety and Hazards

Mécanisme D'action

Target of Action

7-Bromo-2-(propan-2-yl)imidazo[1,2-a]pyridine hydrobromide is a derivative of imidazo[1,2-a]pyridines , a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry Imidazo[1,2-a]pyridine derivatives have been used in the development of covalent inhibitors , suggesting potential targets could be enzymes or proteins that can be covalently modified.

Mode of Action

Imidazo[1,2-a]pyridine derivatives have been synthesized for the development of covalent inhibitors , which typically work by forming a covalent bond with their target, leading to irreversible inhibition .

Biochemical Pathways

Given its potential role as a covalent inhibitor , it may affect pathways involving the protein or enzyme it targets, leading to downstream effects on cellular processes.

Result of Action

As a potential covalent inhibitor , it could irreversibly inhibit its target protein or enzyme, leading to alterations in cellular processes.

Analyse Biochimique

Biochemical Properties

Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are known to be involved in various biochemical reactions . They interact with a range of enzymes, proteins, and other biomolecules, although the specific interactions of 7-Bromo-2-(propan-2-yl)imidazo[1,2-a]pyridine hydrobromide are not yet fully characterized.

Cellular Effects

Related compounds have shown activity against various cell lines . The compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is likely to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

7-bromo-2-propan-2-ylimidazo[1,2-a]pyridine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2.BrH/c1-7(2)9-6-13-4-3-8(11)5-10(13)12-9;/h3-7H,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYISKFCNCGCDJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN2C=CC(=CC2=N1)Br.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Br2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-(pyrazine-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2935745.png)

![N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2935748.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2935750.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-4-methoxybenzamide](/img/structure/B2935751.png)

![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2935752.png)